4-Fluorosalicylic acid

Beschreibung

Contextualization within Fluorinated Benzoic Acid Derivatives

4-Fluoro-2-hydroxybenzoic acid belongs to the larger class of fluorinated benzoic acid derivatives. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. ontosight.aimdpi.com Fluorine's high electronegativity can influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring. biosynth.com This strategic placement of fluorine is a common tactic in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. ossila.com

The study of fluorinated and chlorinated benzoic acid derivatives is crucial as they are precursors for a variety of commercial products, including those in the agrochemical and pharmaceutical sectors. nih.gov The fluorine-substituted variants are often considered more environmentally benign alternatives to their chlorinated counterparts. nih.gov The unique properties imparted by fluorine make these compounds, including 4-fluoro-2-hydroxybenzoic acid, valuable subjects of research for creating novel materials and bioactive molecules. chemimpex.comchemimpex.com

Significance as a Research Compound

The utility of 4-Fluoro-2-hydroxybenzoic acid extends across multiple scientific and industrial domains, highlighting its importance as a research chemical. medchemexpress.com

In the realm of life sciences, 4-Fluoro-2-hydroxybenzoic acid is utilized as a biochemical reagent. medchemexpress.comtargetmol.com It serves as a fundamental organic compound for a variety of research applications. medchemexpress.com While it shares a structural resemblance to salicylic (B10762653) acid, the presence of the fluorine atom can modify its biological activities, potentially influencing its analgesic and anti-inflammatory properties. ontosight.ai Its derivatives are explored for their potential as biochemical probes to investigate enzyme interactions and metabolic pathways.

4-Fluoro-2-hydroxybenzoic acid is a key raw material and intermediate in the field of organic synthesis. medchemexpress.commedchemexpress.com Its multiple functional groups—the carboxylic acid, hydroxyl group, and the fluorinated benzene (B151609) ring—provide reactive sites for a wide array of chemical transformations. ontosight.ai This allows for its use as a building block in the construction of more complex molecules. ontosight.ai For instance, it can be used in the synthesis of bioactive bicyclic heterocycles like phthalides and isocoumarins through reactions such as the Sonogashira-type reaction. ossila.com It also serves as a precursor for creating pseudocyclic benziodoxole tosylates, which act as hypervalent iodine oxidants. ossila.com

A common synthetic route to produce 4-Fluoro-2-hydroxybenzoic acid involves the reaction of 2,4-Difluorobenzoic acid with sodium hydroxide (B78521) in dimethyl sulfoxide (B87167), followed by acidification. chemicalbook.com Another method involves the carboxylation of 3-fluorophenol (B1196323). echemi.com

The compound is an important intermediate in the pharmaceutical and agrochemical industries. medchemexpress.commedchemexpress.com In pharmaceuticals, fluorinated compounds are frequently used to improve the pharmacokinetic profiles of drugs. ontosight.ai 4-Fluoro-2-hydroxybenzoic acid and its derivatives serve as building blocks in the development of new therapeutic agents, including anti-inflammatory and analgesic medications. chemimpex.comguidechem.com For example, its methyl ester is an intermediate in the synthesis of various drugs. biosynth.com

In the agrochemical sector, this acid is used in the formulation of herbicides and pesticides, where the fluorine atom can enhance the efficacy and selectivity of the final product. chemimpex.com

4-Fluoro-2-hydroxybenzoic acid also finds application as an important raw material and intermediate in the production of dyestuffs. medchemexpress.commedchemexpress.com The aromatic structure and reactive functional groups allow it to be incorporated into dye molecules, influencing their color, stability, and other properties.

As a versatile building block, 4-Fluoro-2-hydroxybenzoic acid is used in the synthesis of various Active Pharmaceutical Ingredients (APIs). ossila.comossila.com The presence of the fluorine atom can enhance the binding affinity of the resulting API to its biological target, such as G protein-coupled receptors, through halogen bonding interactions. ossila.com This strategic use of fluorinated building blocks is a key strategy in modern drug discovery to create more potent and effective medicines. ossila.com

Physicochemical Properties of 4-Fluoro-2-hydroxybenzoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FO₃ | biosynth.comechemi.com |

| Molecular Weight | 156.11 g/mol | biosynth.comechemi.com |

| Melting Point | 170 °C (dec.) chemicalbook.com, 180 °C echemi.com, 184.9-185.2 °C chemicalbook.com | chemicalbook.comechemi.comchemicalbook.com |

| Boiling Point | 300.5 °C at 760 mmHg | echemi.com |

| Density | 1.5 g/cm³ | echemi.com |

| Appearance | White to off-white solid/powder/crystal | chemicalbook.comavantorsciences.com |

| Solubility | Soluble in methanol (B129727) | chemicalbook.com |

| CAS Number | 345-29-9 | biosynth.comechemi.com |

Relevance in Liquid Crystal Synthesis

4-Fluoro-2-hydroxybenzoic acid, also known as 4-fluorosalicylic acid, is a significant compound in the field of materials science, particularly as a precursor in the synthesis of liquid crystal intermediates. While direct incorporation into final mesogenic structures is not widely documented, its primary role is as a key starting material for producing other valuable molecules used in the creation of liquid crystals.

Detailed Research Findings

Research, particularly outlined in patent literature, has identified derivatives of 4-Fluoro-2-hydroxybenzoic acid as novel compounds suitable for producing 3-fluorophenol derivatives. wipo.intgoogle.com These 3-fluorophenol derivatives are highlighted as being extremely useful intermediates for liquid crystal synthesis. wipo.int The process involves the conversion of 4-Fluoro-2-hydroxybenzoic acid derivatives into these phenol (B47542) compounds, which can then be integrated into more complex molecular architectures to create liquid crystalline materials. wipo.intgoogle.com

The strategic importance of using a fluorinated precursor like 4-Fluoro-2-hydroxybenzoic acid lies in the profound effect that fluorine substitution has on the physical properties of the final liquid crystal. The introduction of fluorine atoms into a mesogenic (liquid crystal-forming) molecule is a well-established method for tuning its properties. Depending on their position on the molecular core, fluorine atoms can significantly alter:

Dielectric Anisotropy: The orientation of the strong carbon-fluorine dipole moment relative to the long axis of the molecule can be used to engineer materials with either positive or negative dielectric anisotropy, a critical parameter for modern display technologies like Vertical Alignment (VA) LCDs. biointerfaceresearch.com

Mesophase Stability: Lateral fluoro-substituents have been shown to enhance the stability of tilted smectic phases, such as the Smectic C (SmC) phase. biointerfaceresearch.com

Transition Temperatures: The presence of fluorine can lower the melting point of a compound, broadening the temperature range over which the liquid crystal phase exists. biointerfaceresearch.com

The pathway from 4-Fluoro-2-hydroxybenzoic acid provides a method to create specific fluorinated building blocks that are otherwise difficult to synthesize, making it a valuable process for developing advanced liquid crystal materials for displays, sensors, and other electro-optical applications. wipo.intgoogle.comresearchgate.net

Data Tables

Table 1: Synthetic Pathway from 4-Fluoro-2-hydroxybenzoic Acid for Liquid Crystal Intermediates This table summarizes the synthetic utility of 4-Fluoro-2-hydroxybenzoic acid derivatives as described in patent literature.

| Starting Material Class | Intermediate Product Class | Stated End-Application of Intermediate | Reference |

| This compound derivatives | 3-Fluorophenol derivatives | Intermediates for liquid crystals, recording materials, medicines, and agricultural chemicals | wipo.intgoogle.com |

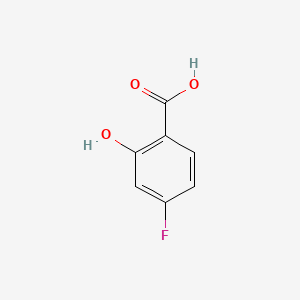

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZOLDXHOCCNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188057 | |

| Record name | 4-Fluorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-29-9 | |

| Record name | 4-Fluoro-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 345-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Methodologies for 4 Fluoro 2 Hydroxybenzoic Acid

Established Synthetic Routes

The primary and most well-documented method for synthesizing 4-Fluoro-2-hydroxybenzoic acid involves the nucleophilic aromatic substitution of a fluorine atom on a difluorinated precursor.

Synthesis from 2,4-Difluorobenzoic Acid

A prevalent and high-yielding route to 4-Fluoro-2-hydroxybenzoic acid begins with 2,4-Difluorobenzoic acid. chemicalbook.com This method relies on the selective substitution of the ortho-fluorine atom, which is activated by the adjacent carboxylic acid group, with a hydroxyl group.

The synthesis is typically conducted by reacting 2,4-Difluorobenzoic acid with sodium hydroxide (B78521) in a polar aprotic solvent. chemicalbook.com Dimethyl sulfoxide (B87167) (DMSO) is the solvent of choice, and the reaction mixture is heated to facilitate the substitution. chemicalbook.com The progress of the reaction is monitored using thin-layer chromatography (TLC) until the starting material is consumed. chemicalbook.com

| Parameter | Condition |

| Starting Material | 2,4-Difluorobenzoic Acid |

| Reagent | Sodium Hydroxide (NaOH) |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 130 °C |

| Reaction Time | Approximately 8 hours |

| Monitoring | Thin-Layer Chromatography (TLC) |

Data derived from a general synthetic procedure. chemicalbook.com

Upon completion, the reaction mixture is cooled and subjected to a work-up procedure designed to isolate and purify the product. The solution is poured into a large volume of ice water and then acidified with concentrated hydrochloric acid to a pH of 2-3. chemicalbook.com This step protonates the carboxylate and phenoxide groups, causing the desired 4-Fluoro-2-hydroxybenzoic acid to precipitate out of the aqueous solution as a solid. chemicalbook.com Care is taken to keep the temperature below 20 °C during acidification. chemicalbook.com The precipitate is then stirred for an extended period to ensure complete precipitation before being collected by filtration, washed with water, and dried under reduced pressure. chemicalbook.com This established method is known for its high efficiency. chemicalbook.com

| Parameter | Details |

| Work-up | Reaction mixture poured into ice water. |

| Precipitation | Acidification with concentrated HCl to pH 2-3. |

| Isolation | Suction filtration of the precipitated solid. |

| Purification | Washing the filter cake with water. |

| Drying | Under reduced pressure at 60 °C for 12 hours. |

| Reported Yield | 90% |

Data derived from a general synthetic procedure. chemicalbook.com

Synthesis from 2,4-Dichloroaniline and Hydroxylamine (B1172632)

While synthetic routes starting from anilines are common in aromatic chemistry, the use of 2,4-Dichloroaniline and Hydroxylamine is not a standard or direct method for producing 4-Fluoro-2-hydroxybenzoic acid. Such starting materials are more typically associated with the synthesis of other classes of compounds or different isomers through multi-step reaction sequences, potentially involving Sandmeyer-type reactions after diazotization of an aniline (B41778). For instance, a related synthesis of 2-amino-3-fluorobenzoic acid involves reacting 2-fluoroaminobenzene with hydroxylamine hydrochloride in the first step. orgsyn.org However, the specific pathway from 2,4-Dichloroaniline to 4-Fluoro-2-hydroxybenzoic acid is not prominently documented in the literature for this target molecule.

Advanced Synthetic Approaches and Chemical Transformations

Beyond direct synthesis, the principles of functional group manipulation are central to the chemistry of fluorobenzoic acids.

Functional Group Exchanges

Functional group exchanges on precursors are a cornerstone of synthetic organic chemistry. In the context of compounds related to 4-Fluoro-2-hydroxybenzoic acid, the substitution of a halogen atom for another functional group is a key transformation. An example of such a transformation is the Ullmann reaction, which has been used to synthesize derivatives of fluorobenzoic acids. In one documented procedure, 2-bromo-4-fluorobenzoic acid reacts with aniline in the presence of a copper catalyst to produce 4-fluoro-2-(phenylamino)benzoic acid. nih.gov This reaction demonstrates the exchange of a bromo functional group for a phenylamino (B1219803) group on a closely related molecular scaffold. nih.gov Such catalytic reactions represent an important class of advanced chemical transformations for modifying these aromatic structures.

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the elimination of a small molecule, such as water. In the context of 4-Fluoro-2-hydroxybenzoic acid, a prominent application of condensation is in the synthesis of hydrazide-hydrazone derivatives. nih.gov This process typically occurs in a sequential manner. First, the carboxylic acid group of 4-Fluoro-2-hydroxybenzoic acid is converted into a more reactive intermediate, a hydrazide. This 4-Fluoro-2-hydroxybenzohydrazide then serves as a key building block.

The subsequent and crucial step involves the condensation of this hydrazide with a variety of aldehydes or ketones. nih.gov The reaction, often catalyzed by a small amount of acid, results in the formation of a C=N bond, characteristic of a hydrazone. This condensation links the 4-fluoro-2-hydroxyphenyl moiety to another molecular fragment defined by the structure of the aldehyde or ketone used, allowing for the creation of a diverse library of derivative compounds.

Derivatization Strategies

Derivatization is a key strategy for modifying the chemical structure of 4-Fluoro-2-hydroxybenzoic acid to create new compounds with tailored properties. These strategies primarily target the carboxylic acid and hydroxyl functional groups, enabling the synthesis of a wide range of molecules, including esters and hydrazide-hydrazones.

Hydrazide Hydrazone Preparation

The preparation of hydrazide-hydrazones from 4-Fluoro-2-hydroxybenzoic acid is a multi-step process that leverages its structure to build more complex molecules. These derivatives are of significant interest in medicinal chemistry. researchgate.net

The synthesis pathway is as follows:

Esterification : The process begins with the conversion of 4-Fluoro-2-hydroxybenzoic acid to its corresponding ester, typically a methyl or ethyl ester. This is often achieved through Fischer esterification, by refluxing the acid in an excess of the appropriate alcohol (e.g., methanol) with a catalytic amount of strong acid, such as sulfuric acid. globalscientificjournal.com

Hydrazide Formation : The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The hydrazine displaces the alkoxy group of the ester to form 4-Fluoro-2-hydroxybenzohydrazide. This intermediate is a stable, crystalline solid that serves as the direct precursor for the final condensation step. nih.gov

Condensation to Hydrazone : The prepared hydrazide is condensed with various aromatic or heterocyclic aldehydes. This reaction is typically carried out by heating the two components in a solvent like ethanol, often with a catalytic amount of acetic acid to facilitate the reaction. nih.gov The product, a hydrazide-hydrazone, precipitates from the solution upon cooling.

The versatility of this method allows for the synthesis of a wide array of derivatives, as shown in the table below.

| Starting Aldehyde | Resulting Hydrazide-Hydrazone Product |

| Salicylaldehyde | N'-(2-hydroxybenzylidene)-4-fluoro-2-hydroxybenzohydrazide |

| Vanillin | N'-(4-hydroxy-3-methoxybenzylidene)-4-fluoro-2-hydroxybenzohydrazide |

| 5-Nitro-2-furaldehyde | N'-(5-nitrofuran-2-ylmethylene)-4-fluoro-2-hydroxybenzohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-4-fluoro-2-hydroxybenzohydrazide |

Esterification and Subsequent Reactions

Esterification of the carboxylic acid group in 4-Fluoro-2-hydroxybenzoic acid is a fundamental derivatization strategy. The most common method is Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. youtube.com For instance, reacting 4-Fluoro-2-hydroxybenzoic acid with methanol (B129727) and sulfuric acid yields methyl 4-fluoro-2-hydroxybenzoate.

This transformation is not only a means of creating ester derivatives but also serves as a crucial protective strategy in multi-step syntheses. By converting the carboxylic acid to an ester, its reactivity is masked, allowing for selective chemical modifications to be performed on other parts of the molecule, such as the hydroxyl group. Once the desired modifications are complete, the ester can be easily hydrolyzed back to the carboxylic acid under basic or acidic conditions, restoring the original functionality. This protective role is a key tactic in the synthesis of complex organic molecules where chemoselectivity is required.

Precursors for API Synthesis

4-Fluoro-2-hydroxybenzoic acid and its close structural analogs are valuable precursors in the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of the fluorine atom, hydroxyl group, and carboxylic acid on the aromatic ring provides a unique combination of electronic properties and reactive handles that can be exploited to build more complex drug molecules. guidechem.com

For example, fluorinated and hydroxylated benzoic acid derivatives are key starting materials for creating potent enzyme inhibitors. Specifically, they have been used to synthesize inhibitors of β-arylsulfotransferase IV (β-AST-IV), an enzyme involved in various metabolic processes.

Furthermore, structurally related compounds like 5-amino-2-fluoro-3-hydroxybenzoic acid serve as advanced precursors in the mutasynthesis of ansamitocins. acs.org Ansamitocins are potent antitumor agents that are used as the cytotoxic payload in antibody-drug conjugates (ADCs), a class of targeted cancer therapeutics. The incorporation of the fluorinated benzoic acid moiety into the final structure is critical for the biological activity of the resulting drug molecule. acs.org

Spectroscopic and Structural Characterization of 4 Fluoro 2 Hydroxybenzoic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 4-Fluoro-2-hydroxybenzoic acid, both ¹H and ¹⁹F NMR are particularly informative.

In the ¹H NMR spectrum of 4-Fluoro-2-hydroxybenzoic acid, the chemical shifts and splitting patterns of the protons provide a map of the molecule's hydrogen framework. The spectrum is expected to show distinct signals for the three aromatic protons, the phenolic hydroxyl proton, and the carboxylic acid proton.

The aromatic region will display signals for the protons at positions 3, 5, and 6 on the benzene (B151609) ring.

H-3: This proton is ortho to both the hydroxyl (-OH) and carboxylic acid (-COOH) groups. The strong electron-donating effect of the -OH group and the electron-withdrawing nature of the -COOH group influence its chemical shift. It is expected to appear as a doublet of doublets due to coupling with H-5 (meta coupling) and the fluorine at C-4.

H-5: This proton is ortho to the fluorine (-F) atom and meta to the -OH and -COOH groups. It will experience coupling to the adjacent fluorine atom and the H-3 and H-6 protons, likely resulting in a complex multiplet, often a triplet of doublets.

H-6: This proton is ortho to the -COOH group and meta to the -F and -OH groups. It is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent carboxylic acid and will likely appear as a doublet.

The acidic protons from the hydroxyl and carboxylic acid groups are also observable. The chemical shift of these protons can vary depending on the solvent and concentration. The carboxylic acid proton typically appears as a broad singlet significantly downfield (often >10 ppm). The phenolic hydroxyl proton also appears as a singlet, though its position is highly variable.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -COOH | >10.0 | Broad Singlet (br s) | N/A |

| -OH | Variable | Singlet (s) | N/A |

| H-6 | ~7.8 - 8.0 | Doublet (d) | ³J(H-H) ≈ 8-9 |

| H-5 | ~6.8 - 7.0 | Triplet of Doublets (td) | ³J(H-F) ≈ 8-10, ³J(H-H) ≈ 8-9, ⁴J(H-H) ≈ 2-3 |

| H-3 | ~6.7 - 6.9 | Doublet of Doublets (dd) | ⁴J(H-F) ≈ 4-5, ⁴J(H-H) ≈ 2-3 |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, making it very sensitive to the local electronic environment of the fluorine atom. wikipedia.orghuji.ac.il

For 4-Fluoro-2-hydroxybenzoic acid, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-4 position. The chemical shift of this signal provides confirmation of the fluorine's presence on the aromatic ring. The exact position of the signal is influenced by the electronic effects of the other substituents. For comparison, the chemical shift for fluorobenzene (B45895) is approximately -113 ppm relative to CFCl₃. colorado.edu The presence of the electron-donating -OH group and the electron-withdrawing -COOH group will modulate this value. The signal will be split into a multiplet, primarily a triplet of doublets, due to coupling with the two ortho protons (H-3 and H-5) and the meta proton (H-6).

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) vs CFCl₃ | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| C4-F | -105 to -120 | Triplet of Doublets (td) | ³J(F-H5) ≈ 8-10, ⁴J(F-H3) ≈ 4-5 |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of 4-Fluoro-2-hydroxybenzoic acid can be obtained using techniques like the potassium bromide (KBr) wafer method, where the sample is mixed with KBr powder and pressed into a transparent disk, or Attenuated Total Reflectance (ATR), where the sample is placed in direct contact with a crystal. researchgate.netspectrabase.com

The spectrum will exhibit several characteristic absorption bands corresponding to its functional groups:

O-H Stretching: Two distinct O-H stretching vibrations are expected. The carboxylic acid O-H stretch typically appears as a very broad band in the 3300-2500 cm⁻¹ region due to strong hydrogen bonding. The phenolic O-H stretch will also be present, likely overlapping in this region and also broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp peak typically found around 1700-1680 cm⁻¹. Its position can be shifted to a lower frequency if it is involved in intramolecular hydrogen bonding.

C=C Stretching: Aromatic ring C=C stretching vibrations appear as multiple bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations for the carboxylic acid and the phenol (B47542) are expected in the 1300-1200 cm⁻¹ range.

C-F Stretching: A strong absorption band corresponding to the C-F stretch is typically found in the 1250-1000 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | -COOH | 3300 - 2500 | Broad, Strong |

| O-H Stretch (Phenol) | Ar-OH | ~3200 | Broad, Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C=O Stretch | -COOH | 1700 - 1670 | Strong |

| C=C Stretch | Aromatic Ring | 1610, 1580, 1470 | Medium-Strong |

| C-O Stretch | -COOH, Ar-OH | 1320 - 1210 | Strong |

| C-F Stretch | Ar-F | 1250 - 1100 | Strong |

The IR spectrum provides significant insight into the specific structural arrangement of 4-Fluoro-2-hydroxybenzoic acid. The relative positions of the hydroxyl and carboxylic acid groups (ortho to each other) allow for the formation of a strong intramolecular hydrogen bond. nih.gov This is analogous to the structure of salicylic (B10762653) acid. quora.com

This intramolecular hydrogen bond has a profound effect on the IR spectrum:

It is a primary reason for the significant broadening of the O-H stretching band, which often extends over a wide range from 3300 cm⁻¹ down to 2500 cm⁻¹. researchgate.net

It typically shifts the C=O stretching frequency to a lower wavenumber (e.g., ~1670 cm⁻¹) compared to benzoic acids where this interaction is absent (e.g., 4-hydroxybenzoic acid, where the C=O stretch is closer to 1680-1700 cm⁻¹). researchgate.net This shift is due to the weakening of the C=O double bond as electron density is pulled towards the hydrogen-bonded proton.

The presence of the fluorine atom is definitively confirmed by the strong C-F stretching band. Furthermore, the substitution pattern on the aromatic ring influences the pattern of the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ "fingerprint" region, providing further evidence for the 1,2,4-trisubstituted arrangement. By analyzing these spectral features, IR spectroscopy serves not only to identify functional groups but also to confirm the specific isomeric structure and reveal key intramolecular interactions. nih.gov

Raman Spectroscopy

While specific Raman spectroscopic data for 4-Fluoro-2-hydroxybenzoic acid is not extensively detailed in readily available literature, the spectrum of the closely related 4-Fluorobenzoic acid has been documented. nih.gov For 4-Fluoro-2-hydroxybenzoic acid, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to its functional groups. Key vibrational modes would include:

Carbonyl (C=O) stretch: A strong band typically appearing in the 1650-1700 cm⁻¹ region.

Hydroxyl (O-H) stretch: A broad band in the high-frequency region, generally above 3000 cm⁻¹, influenced by hydrogen bonding. acs.org

Aromatic C-C stretching: Multiple bands in the 1400-1600 cm⁻¹ range, characteristic of the benzene ring.

C-F stretch: A band typically found in the 1100-1250 cm⁻¹ region.

O-H bend: Vibrations that are sensitive to intramolecular hydrogen bonding.

High-pressure Raman spectroscopy on the parent compound, salicylic acid, has shown that compression strengthens the intramolecular hydrogen bond, indicated by the softening of the phenol O–H stretching mode. acs.org A similar phenomenon could be anticipated for its fluorinated derivative.

Mass Spectrometry (LC-MS, UPLC)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS are powerful techniques for the analysis of fluorinated benzoic acids. s4science.at These methods offer high sensitivity and rapid separation, making them suitable for identifying and quantifying such compounds in various matrices. s4science.atekb.eg

For 4-Fluoro-2-hydroxybenzoic acid (molecular weight: 156.11 g/mol ), analysis via LC-MS with electrospray ionization (ESI) in negative mode would be typical. The expected parent ion would be the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 155.

Subsequent fragmentation in an MS/MS experiment would likely follow patterns characteristic of hydroxybenzoic acids. nih.govvu.edu.au A common and diagnostic fragmentation pathway is the loss of carbon dioxide (CO₂, 44 Da) from the carboxyl group, a process known as decarboxylation. libretexts.orgchemguide.co.uk This would result in a prominent fragment ion. For the related monohydroxybenzoic acids, a characteristic transition of m/z 137 → 93 is employed for detection, corresponding to this loss of CO₂. vu.edu.au

Conformational Analysis and Isomerism

The conformational landscape of 4-Fluoro-2-hydroxybenzoic acid is primarily dictated by the orientation of its hydroxyl and carboxylic acid functional groups. Detailed studies on the closely related isomer, 2-Fluoro-4-hydroxybenzoic acid, provide significant insight into the conformational behaviors expected for this molecule, as the same functional groups and interactions are at play. mdpi.comresearchgate.netelte.hu

Identification and Characterization of Conformers

The structure of the molecule is defined by three key torsional angles, which gives rise to potentially eight different conformers. mdpi.com These angles describe the rotation around specific single bonds:

The orientation of the hydrogen atom in the 4-hydroxyl group.

The orientation of the carbonyl (C=O) group relative to the benzene ring.

The orientation of the hydrogen atom within the carboxylic acid group (defining cis and trans forms). mdpi.com

Research on 2-Fluoro-4-hydroxybenzoic acid isolated in an argon matrix identified three primary conformers present upon deposition, labeled A1, A2, and D1. mdpi.comresearchgate.net

A1 and A2 are identified as trans carboxylic acids.

D1 is identified as a cis carboxylic acid. mdpi.comresearchgate.net

The most stable conformer is A1, characterized by a trans-COOH configuration where the carbonyl oxygen is on the opposite side of the molecule with respect to the fluorine atom. mdpi.com

Torsional angles, also known as dihedral angles, describe the rotation around a chemical bond and are crucial for defining the 3D structure of conformers. proteinstructures.com For benzoic acid derivatives, these angles determine the planarity and relative positioning of the substituent groups. mdpi.com

In the case of 2-Fluoro-4-hydroxybenzoic acid, the conformers A1 and A2 differ in the orientation of the carbonyl oxygen atom relative to the fluorine atom. mdpi.comresearchgate.net In both A1 and A2, the hydrogen of the 4-OH group faces away from the fluorine atom. mdpi.comelte.hu The D1 conformer shares the same fundamental structure as A1 but differs in the orientation of the carboxylic acid group, which is in the cis form. researchgate.net

| Conformer | Carboxylic Acid Form | Key Intramolecular H-Bond | Relative Orientation (C=O vs. F) |

|---|---|---|---|

| A1 | Trans | Carboxylic H ··· Carbonyl O | Opposite Side |

| A2 | Trans | Carboxylic H ··· Carbonyl O | Same Side |

| D1 | Cis | Carboxylic H ··· Fluorine Atom | Opposite Side |

Intramolecular hydrogen bonding is a defining feature of 4-Fluoro-2-hydroxybenzoic acid, significantly influencing its conformational preferences and properties. This interaction occurs between the hydrogen atom of the 2-hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group, forming a stable six-membered ring. acs.orgacs.orgnih.gov This type of hydrogen bond is characteristic of salicylic acid and its derivatives. researchgate.net

In the conformers of the related 2-Fluoro-4-hydroxybenzoic acid, different intramolecular hydrogen bonds stabilize the structures:

In the trans conformers (A1 and A2), an intramolecular hydrogen bond exists between the hydrogen of the carboxylic acid and the carbonyl oxygen atom. elte.hu

In the higher-energy cis conformer (D1), an intramolecular hydrogen bond forms between the hydrogen of the carboxylic acid and the fluorine atom. mdpi.comelte.hu Studies on other 2-fluorinated benzoic acid derivatives have also calculated the existence of this F···HO interaction. nih.gov

The strength and nature of these hydrogen bonds are critical in determining the relative stability of each conformer. osti.gov

Conformational Switching Mechanisms

Conformational switching, the conversion of one conformer into another, can be induced by external energy, such as light. Studies on matrix-isolated 2-Fluoro-4-hydroxybenzoic acid have demonstrated that selective near-infrared (NIR) irradiation can induce such changes. mdpi.comresearchgate.net

Specifically, NIR laser light can be used to excite the vibrational overtones of the hydroxyl (–OH) functional groups. mdpi.com This targeted energy input can induce the rotation of the carboxylic –OH group, converting a lower-energy conformer into a higher-energy one. Research has shown that the most stable conformer, A1 (trans), could be successfully converted to the higher-energy D1 (cis) form upon irradiation. researchgate.netelte.hu The A2 conformer, however, did not show any response to the irradiation. elte.hu

The higher-energy D1 conformer is not permanently stable and can revert to the more stable A1 form. This reverse conversion occurs spontaneously through a process called quantum tunneling. mdpi.comresearchgate.net The rate of this tunneling process can be significantly accelerated by selectively exciting the OH vibrational overtones of the D1 conformer itself. mdpi.comelte.hu This demonstrates a controllable mechanism for switching between conformational states at the molecular level.

Near-IR Laser Irradiation Induced Changes

Based on the available scientific literature, specific studies detailing the changes induced by near-IR laser irradiation on 4-Fluoro-2-hydroxybenzoic acid have not been reported. Such experiments typically investigate the possibility of inducing conformational changes by selectively exciting vibrational overtones, often of hydroxyl groups, but this has been documented for other isomers of fluorohydroxybenzoic acid. researchgate.netmdpi.com

Local and Remote Switching Phenomena

The phenomena of local and remote conformational switching, where laser excitation of one functional group induces a structural change in another nearby or distant group, are subjects of advanced spectroscopic research. researchgate.netmdpi.com However, specific research documenting these local and remote switching phenomena in 4-Fluoro-2-hydroxybenzoic acid is not present in the available search results. Studies on isomers have shown that 'local' excitation of a carboxylic OH group and 'remote' excitation of another OH group can both lead to the same conformational change, allowing for a direct comparison of energy dissipation pathways. researchgate.netmdpi.comelte.hu

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools for understanding the structure, stability, and properties of molecules like 4-Fluoro-2-hydroxybenzoic acid at an atomic level. arxiv.org

Quantum Chemical Geometry Optimizations

Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are standard for determining the stable geometries of molecules. nih.govnih.gov For 4-Fluoro-2-hydroxybenzoic acid, geometry optimization would identify various possible conformers. These conformers arise from the different spatial orientations of the hydroxyl and carboxylic acid functional groups.

The primary structural variations would involve:

Rotation of the Carboxylic Acid Group: This can exist in a cis or trans configuration with respect to the C-O-H dihedral angle. The cis form is often stabilized by an intramolecular hydrogen bond between the carboxylic hydrogen and the carbonyl oxygen.

Rotation of the Hydroxyl Group: The hydrogen of the phenolic hydroxyl group can be oriented towards or away from the adjacent carboxylic acid group.

Intramolecular Hydrogen Bonding: A significant feature of 4-Fluoro-2-hydroxybenzoic acid is the potential for a strong intramolecular hydrogen bond between the hydrogen of the 2-hydroxy group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction is expected to heavily influence the preferred conformation of the molecule.

The optimization process finds the lowest energy structure for each potential conformer, providing precise bond lengths and angles. arxiv.orgaps.org

Harmonic and Anharmonic Frequency Computations

Following geometry optimization, harmonic frequency computations are performed to confirm that the identified structures are true energy minima (i.e., have no imaginary frequencies) and to predict their vibrational spectra (Infrared and Raman). researchgate.netnih.gov These calculated spectra are crucial for interpreting and assigning bands in experimentally measured spectra.

Anharmonic frequency computations, while more computationally intensive, provide more accurate vibrational frequencies that account for the non-ideal, anharmonic nature of molecular vibrations. researchgate.net This is particularly important for accurately predicting the frequencies of OH-stretching modes, including their overtones in the near-IR region, which are relevant in laser-induced conformational change experiments. researchgate.net

Energy Predictions for Conformers

A key output of quantum chemical studies is the prediction of the relative energies of the different conformers. nih.gov By calculating the electronic energy of each optimized geometry, the conformers can be ranked from the most to the least stable. The energy differences determine the expected population distribution of the conformers at a given temperature. For fluorinated benzoic acids, conformers with stabilizing intramolecular interactions, such as O-H···O or O-H···F hydrogen bonds, are typically lower in energy. mdpi.comnih.gov

The table below illustrates a hypothetical energy ranking for potential conformers of 4-Fluoro-2-hydroxybenzoic acid based on principles from related molecules. The conformer with the strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carboxylic acid group would be expected to be the most stable.

| Conformer ID | Carboxylic Acid Orientation | Key Intramolecular Interaction | Predicted Relative Energy (kJ/mol) | Predicted Stability |

| I | cis | O-H···O (hydroxyl to carbonyl) | 0.00 | Most Stable |

| II | trans | Repulsive interactions | > 20 | High Energy |

| III | cis (hydroxyl rotated) | Weakened O-H···O | > 10 | Less Stable |

Note: This table is illustrative and based on general principles of computational chemistry. Actual values would require specific calculations for 4-Fluoro-2-hydroxybenzoic acid.

Molecular Modeling of Interactions

Molecular modeling is used to study both intramolecular and intermolecular interactions.

Intramolecular Interactions: For 4-Fluoro-2-hydroxybenzoic acid, the dominant intramolecular interaction is the hydrogen bond between the hydroxyl group at position 2 and the carbonyl oxygen of the carboxylic acid at position 1. This interaction locks the molecule into a planar, six-membered ring-like structure, significantly stabilizing that particular conformation. nih.gov

Intermolecular Interactions: Like other carboxylic acids, 4-Fluoro-2-hydroxybenzoic acid is expected to form strong intermolecular hydrogen-bonded dimers in the solid state or in concentrated solutions. nih.govresearchgate.net In this arrangement, the carboxylic acid groups of two molecules form a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring structure. researchgate.net Molecular modeling can be used to calculate the binding energy of this dimer and to investigate other potential interactions, such as π–π stacking between the aromatic rings and weaker C-H···F interactions. nih.gov

Biological and Pharmacological Research Applications

Medicinal Chemistry and Drug Discovery

4-Fluoro-2-hydroxybenzoic acid, a fluorinated derivative of salicylic (B10762653) acid, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its utility stems from the unique properties conferred by the fluorine and hydroxyl groups on the benzoic acid core, which can significantly influence the pharmacokinetic and pharmacodynamic profiles of resulting drug candidates. The strategic incorporation of this building block allows for the fine-tuning of molecular properties to enhance therapeutic efficacy and metabolic stability.

Building Block for Drug Development

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. While specific SAR studies centered on a series of analogs derived directly from 4-Fluoro-2-hydroxybenzoic acid are not extensively detailed in the provided research, the influence of its key functional groups is a subject of broader investigation in drug design.

Influence of Fluorine Substituent

The presence of a fluorine substituent on an aromatic ring is a well-established strategy in drug design to modulate a molecule's properties. guidechem.com The fluorine atom in 4-Fluoro-2-hydroxybenzoic acid can influence drug metabolism and receptor binding affinity. guidechem.com This is due to fluorine's high electronegativity and small size, which can alter the acidity of nearby functional groups, impact lipophilicity, and block metabolic pathways. guidechem.com For instance, replacing a hydrogen atom with fluorine can prevent metabolic oxidation at that position, thereby increasing the drug's half-life. In a study on pyrazole (B372694) derivatives, fluoro-substituted compounds were found to be weak inhibitors of certain bacteria, while the addition of other halogens like chlorine significantly improved activity, highlighting the nuanced role of halogen substitution in SAR.

Table 1: Impact of Fluorine Substitution on Molecular Properties in Drug Design

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Metabolism | Can block metabolic oxidation, potentially increasing drug half-life. | guidechem.com |

| Receptor Binding | Alters electronic properties, which can influence binding affinity. | guidechem.com |

| Lipophilicity | Generally increases, which can affect membrane permeability. | guidechem.com |

| Acidity/Basicity | Can alter the pKa of nearby functional groups. | guidechem.com |

Halogen Bonding Interactions with Proteins

Halogen bonding is a noncovalent interaction between a halogen atom (in this case, fluorine) and a Lewis base, such as an oxygen or nitrogen atom in a protein. nih.gov While fluorine is the least likely of the halogens to form strong halogen bonds, its interactions can still be significant in ligand-protein binding. nih.gov Studies have shown that fluorine and chlorine have a tendency to interact with the backbone Lewis bases of amino acids like glycine. nih.gov The geometry of these interactions, however, may be influenced by steric and other factors within the binding pocket. nih.gov Electron-rich aromatic amino acids are also frequent participants in halogen bonds. nih.gov The specific halogen bonding interactions of 4-Fluoro-2-hydroxybenzoic acid with protein targets would depend on the specific biological target being studied, but this potential for interaction is a key consideration in its use in drug design.

Precursors for APIs with Improved Receptor Activity

The structural features of 4-Fluoro-2-hydroxybenzoic acid make it a suitable precursor for the synthesis of Active Pharmaceutical Ingredients (APIs) with potentially improved receptor activity. The hydroxyl and fluoro groups can influence how a drug molecule fits into and interacts with its biological target. guidechem.com The incorporation of fluorine is a known strategy to enhance receptor binding. While direct examples of APIs derived from 4-Fluoro-2-hydroxybenzoic acid with demonstrated improved receptor activity are not specified in the available literature, its use as a starting material for potent enzyme inhibitors, such as those for β-arylsulfotransferase IV, has been noted for the related compound 4-Fluoro-3-hydroxybenzoic acid.

Exploration of Analogs for Antiviral Activity (e.g., SARS-CoV-2)

The development of new antiviral agents is a critical area of pharmaceutical research. The incorporation of fluorine is a known strategy in the development of antiviral drugs. While there is no direct evidence from the provided search results of analogs of 4-Fluoro-2-hydroxybenzoic acid being specifically investigated for antiviral activity against SARS-CoV-2, the broader family of salicylic acid derivatives has been a subject of interest. For instance, acetylsalicylic acid and salicylic acid have been shown to inhibit SARS-CoV-2 replication in lung slice models. mdpi.com Furthermore, other fluorinated compounds, such as 4′-Fluorouridine, have demonstrated efficacy against SARS-CoV-2. nih.gov This suggests that the exploration of fluorinated benzoic acid derivatives, including those derived from 4-Fluoro-2-hydroxybenzoic acid, could be a potential avenue for future antiviral research.

Biological Material and Biochemical Reagent Applications

4-Fluoro-2-hydroxybenzoic acid, also known as 4-fluorosalicylic acid, is recognized as a valuable biochemical reagent for life science research. mdpi.com It serves as an important raw material and a key intermediate in the organic synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyestuffs. mdpi.com Its utility in pharmaceutical research is linked to the presence of both hydroxyl and fluoro substituents on the aromatic ring, which can influence properties such as drug metabolism and receptor binding affinity in the larger molecules it helps to create. researchgate.net As a derivative of salicylic acid, it belongs to the class of fluorinated aromatic carboxylic acids and is typically supplied as a white to off-white crystalline solid for research purposes. researchgate.net

Immunoadjuvant Synthesis in Cancer Immunotherapy

Specific studies detailing the reaction mechanisms between 4-Fluoro-2-hydroxybenzoic acid and polyphosphazene could not be located. The general synthesis of carboxylatophenoxy-substituted polyphosphazenes involves a multi-step process that starts with the ring-opening polymerization of hexachlorocyclotriphosphazene to form polydichlorophosphazene. mdpi.comnih.gov This reactive polymer backbone is then substituted with the desired side groups. For a compound like 4-Fluoro-2-hydroxybenzoic acid, this would typically involve a nucleophilic substitution reaction where the deprotonated hydroxyl group of the benzoic acid (or its ester derivative) displaces the chlorine atoms on the phosphazene backbone. mdpi.com A final hydrolysis step would be required if an ester form was used. mdpi.com While this describes the general pathway, specific kinetic or mechanistic data for the reaction with 4-Fluoro-2-hydroxybenzoic acid are not present in the available literature.

Interactions with Biological Macromolecules

The study of how small molecules interact with biological macromolecules is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. The binding of compounds to plasma proteins like human serum albumin can significantly affect their distribution and availability in the body.

Direct experimental studies and specific binding data for the interaction between 4-Fluoro-2-hydroxybenzoic acid and Human Serum Albumin (HSA) are not available in the current body of scientific literature.

Research on analogous compounds, such as 4-hydroxybenzoic acid (4-HBA), has been conducted to characterize these interactions using methods like fluorescence quenching spectroscopy. nih.govnih.gov Such studies investigate how the compound binds to HSA and the nature of the forces involved. nih.gov For 4-HBA, the interaction with HSA has been identified, and the process has been characterized to understand its binding mechanism and thermodynamic profile. nih.govnih.gov However, the influence of the fluorine atom at the C4 position in 4-Fluoro-2-hydroxybenzoic acid on HSA binding has not been specifically elucidated.

Without experimental data for 4-Fluoro-2-hydroxybenzoic acid, a definitive quenching mechanism for its interaction with HSA cannot be determined. In fluorescence quenching studies, the mechanism is typically distinguished by observing the temperature dependence of the Stern-Volmer quenching constant (Ksv). A static quenching mechanism, which involves the formation of a non-fluorescent ground-state complex between the fluorophore (HSA) and the quencher, is generally indicated if the Ksv value decreases with increasing temperature. nih.gov Conversely, a dynamic quenching mechanism, resulting from collisional encounters between the quencher and the excited-state fluorophore, is characterized by a Ksv value that increases with temperature. nih.gov

For the related compound 4-hydroxybenzoic acid, studies have suggested that a static quenching mechanism is the primary contributor to the fluorescence quenching of HSA. nih.gov This implies the formation of a stable HSA-ligand complex. However, these findings cannot be directly extrapolated to 4-Fluoro-2-hydroxybenzoic acid without dedicated experimental investigation.

Table 1: Quenching Analysis Parameters for 4-Fluoro-2-hydroxybenzoic Acid with HSA

| Parameter | Value at 298 K | Value at 310 K |

|---|---|---|

| Stern-Volmer Constant (Ksv) (M⁻¹) | Data Not Available | Data Not Available |

| Quenching Rate Constant (Kq) (L·mol⁻¹·s⁻¹) | Data Not Available | Data Not Available |

No publicly available experimental data exists for the specific interaction between 4-Fluoro-2-hydroxybenzoic acid and Human Serum Albumin.

A thermodynamic analysis is crucial for identifying the primary forces driving the binding interaction between a ligand and a protein. The Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) are calculated from the binding constants at different temperatures using the van't Hoff equation. nih.gov The signs and magnitudes of these parameters provide insight into the nature of the interaction:

ΔH > 0 and ΔS > 0: Suggests hydrophobic interactions are dominant.

ΔH < 0 and ΔS < 0: Suggests van der Waals forces and hydrogen bonding are the main contributors.

ΔH < 0 and ΔS > 0: Suggests electrostatic forces are significant. nih.gov

For the binding of 4-hydroxybenzoic acid to HSA, thermodynamic data indicated that the interaction was spontaneous (negative ΔG) and driven by hydrogen bonds and van der Waals forces. nih.gov A similar analysis for 4-Fluoro-2-hydroxybenzoic acid would require experimental determination of its binding constants to HSA at various temperatures, which is currently unavailable in the literature.

Table 2: Thermodynamic Parameters for the Binding of 4-Fluoro-2-hydroxybenzoic Acid to HSA

| Parameter | Value (kJ·mol⁻¹) |

|---|---|

| Gibbs Free Energy (ΔG) | Data Not Available |

| Enthalpy (ΔH) | Data Not Available |

| Entropy (ΔS) (J·mol⁻¹·K⁻¹) | Data Not Available |

No publicly available experimental data exists for the specific interaction between 4-Fluoro-2-hydroxybenzoic acid and Human Serum Albumin.

Protein Binding Studies (e.g., Human Serum Albumin)

Role of Hydrogen Bonds and Van der Waals Forces

The molecular structure of 4-Fluoro-2-hydroxybenzoic acid, a derivative of salicylic acid, allows for various intermolecular and intramolecular forces that influence its physical properties and interactions with biological systems. guidechem.com The presence of a hydroxyl group and a carboxylic acid group ortho to each other on the benzene (B151609) ring is a key feature.

In the parent compound, 2-hydroxybenzoic acid (salicylic acid), a significant intramolecular hydrogen bond exists between the hydrogen of the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid. nih.govquora.com This interaction contributes to the stabilization of the molecule. quora.com Experimental and theoretical calculations have estimated the energy of this intramolecular hydrogen bond to be between approximately 17 and 20 kJ/mol. nih.gov

Studies on closely related fluorinated hydroxybenzoic acids provide further insight into the types of bonding present. For instance, the crystal structure analysis of 3,4-difluoro-2-hydroxybenzoic acid reveals the presence of a strong intramolecular O—H⋯O hydrogen bond. nih.gov Furthermore, its crystal packing is stabilized by intermolecular forces, including pairs of O—H⋯O hydrogen bonds that form inversion dimers. nih.gov Weak C—H⋯O and C—H⋯F intermolecular interactions also contribute to the stability of the crystal lattice, linking the dimers into sheets. nih.gov It is plausible that 4-Fluoro-2-hydroxybenzoic acid engages in similar hydrogen bonding and van der Waals interactions, which are crucial for its crystal structure and its binding affinity to biological targets such as proteins. nih.gov

Antimicrobial Research

Evaluation as Potential Antimicrobial Agents

Phenolic acids, including salicylic acid and its derivatives, are a class of compounds investigated for their antimicrobial properties. nih.govmdpi.com Research has demonstrated that salicylic acid itself can inhibit the growth of various pathogenic bacteria. mdpi.com The modification of the basic salicylic acid structure, such as through halogenation, has been shown to influence its antibacterial efficacy. nih.gov

A study on the antibacterial activity of salicylic acid and its halogenated derivatives against viscose fabrics found that the type and position of the halogen atom impacted its reactivity. nih.gov Specifically, the study compared 5-bromo, 5-chloro, and 4-chloro derivatives, showing variations in their effectiveness. nih.gov While this particular study did not include a fluoro- derivative, the principle that halogenation affects antimicrobial potential is well-established. Literature indicates that derivatives of fluorinated benzoic acid are known to exhibit antimicrobial activity. nih.gov Given that 4-Fluoro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid, it is considered a compound of interest for evaluation as a potential antimicrobial agent. guidechem.commedchemexpress.comchemicalbook.com

Derivatives with Antimicrobial Activity

Building on the antimicrobial potential of the core structure, researchers have synthesized and evaluated various derivatives of fluorinated benzoic acids to develop novel bioactive compounds. A common strategy involves modifying the carboxylic acid group to create amides, esters, or hydrazide-hydrazones, which can enhance biological activity. researchgate.net

One area of research has focused on preparing a series of hydrazide-hydrazones from 4-fluorobenzoic acid and evaluating them as potential antimicrobial agents. researchgate.net Other studies have explored a range of fluorinated derivatives, including:

Fluorobenzoic acid amides , which have demonstrated moderate to pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Fluorinated phthalides , which have exhibited both antibacterial and antifungal properties.

4-Fluoro triazole derivatives , which have also been investigated for antimicrobial applications.

These examples highlight a broad research interest in using fluorinated benzoic acids, including structures related to 4-Fluoro-2-hydroxybenzoic acid, as scaffolds for developing new antimicrobial agents. The presence of the fluorine atom is often a key component in the design of these novel derivatives. chemimpex.com

Anticancer Research

Activity on Leukemia Cells

The anticancer potential of hydroxybenzoic acids has been an area of scientific inquiry. Research has been conducted on 4-hydroxybenzoic acid (4-HBA), the non-fluorinated analog of the subject compound, to determine its anti-proliferative effects on leukemia cell lines. A study investigated its impact on both doxorubicin-sensitive (K562) and doxorubicin-resistant (K562/Dox) human leukemia cells. nih.gov

The results indicated that 4-hydroxybenzoic acid decreased the viability of both K562 and K562/Dox cells in a manner dependent on both the dose and the duration of exposure. nih.gov This suggests that the hydroxybenzoic acid scaffold may have potential applications in oncology research, warranting further investigation into the activity of its derivatives, such as the fluorinated form, against leukemia and other cancer cells. nih.gov

| Cell Line | Compound | Effect |

|---|---|---|

| K562 (Doxorubicin-sensitive) | 4-Hydroxybenzoic Acid | Dose- and time-dependent decrease in cell viability |

| K562/Dox (Doxorubicin-resistant) | 4-Hydroxybenzoic Acid | Dose- and time-dependent decrease in cell viability |

Benzisoxazole Containing Barbiturate (B1230296) Derivatives with Anticancer Activity

The synthesis of complex heterocyclic compounds for medicinal chemistry often uses simpler aromatic acids as starting materials. Benzisoxazole and its bioisostere, benzoxazole (B165842), are considered "privileged scaffolds" in drug discovery and have been incorporated into molecules designed as potential anticancer agents. nih.govnih.gov

Significant research has confirmed that derivatives containing the benzoxazole or benzisoxazole ring system exhibit antiproliferative activity against a range of human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), and colon (HT-29). nih.govnih.gov A critical development in this area is the use of fluorinated hydroxybenzoic acids for the synthesis of novel anticancer compounds. Specifically, it has been reported that 3,4-difluoro-2-hydroxybenzoic acid, a compound closely related to 4-fluoro-2-hydroxybenzoic acid, has been used to synthesize benzisoxazole containing barbiturate derivatives . nih.gov These specific derivatives have been noted to show prominent anticancer activity, highlighting a targeted application for fluorinated salicylic acids in the development of potential new cancer therapeutics. nih.gov

Neuroprotection and Neurological Applications

4-Fluoro-2-hydroxybenzoic acid, a fluorinated derivative of salicylic acid, is a compound of interest in the exploration of new therapeutic agents for neurological disorders. Its structural similarity to known neuroprotective agents, such as other hydroxybenzoic acid derivatives, suggests its potential utility in this field. nih.govnih.gov Research into the neuroprotective effects of phenolic acids and their derivatives has paved the way for investigating compounds like 4-Fluoro-2-hydroxybenzoic acid for their potential to mitigate neuronal damage and inflammation associated with neurodegenerative diseases. researchgate.net

Cholinesterase Inhibition

The inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy in the management of Alzheimer's disease. nih.gov By preventing the breakdown of the neurotransmitter acetylcholine, cholinesterase inhibitors can help improve cognitive function. nih.gov While direct studies on the cholinesterase inhibitory activity of 4-Fluoro-2-hydroxybenzoic acid are not extensively documented in publicly available research, the therapeutic potential of structurally related compounds has been explored.

Derivatives of salicylic acid (2-hydroxybenzoic acid) have been investigated as scaffolds for the design of novel cholinesterase inhibitors. nih.govresearchgate.net For instance, conjugates of tacrine, a known cholinesterase inhibitor, with salicylic acid derivatives have demonstrated potent inhibition of both AChE and BChE. nih.gov The structure of the salicylamide (B354443) moiety in these hybrids has been shown to influence their biological activity. nih.gov

Furthermore, research into derivatives of 4-fluorobenzoic acid has also shown promise in this area. nih.gov A study on 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives revealed their significant inhibitory effects on cholinesterases. nih.gov Molecular modeling in this study indicated that these derivatives could bind effectively within the active sites of both acetylcholinesterase and butyrylcholinesterase. nih.gov

Given that 4-Fluoro-2-hydroxybenzoic acid combines the structural features of both salicylic acid and a fluorinated benzoic acid, it represents a logical candidate for investigation as a cholinesterase inhibitor. The presence of the hydroxyl and fluoro groups could influence its binding affinity and selectivity for cholinesterase enzymes.

Below is an interactive data table summarizing the cholinesterase inhibitory activities of some salicylic acid and 4-fluorobenzoic acid derivatives, which may provide a basis for predicting the potential activity of 4-Fluoro-2-hydroxybenzoic acid.

| Compound Class | Target Enzyme(s) | Key Findings |

| Salicylanilide diethyl phosphates | AChE and BChE | Showed significant activity with IC50 values ranging from 0.903 to 86.3 μM. |

| Carbamate-based Salicylic acid derivatives | BChE and MAO-B | Compounds 5b and 5h were highly selective BChE inhibitors with IC50 values of 3.1 μM and 1.2 μM, respectively. |

| Tacrine and Salicylic acid conjugates | AChE and BChE | Lead compound 10c had IC50 values of 0.0826 µM for AChE and 0.0156 µM for BChE. |

| 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives | AChE and BChE | Compounds 4a and 4d showed IC50 values similar to the reference drug tacrine. |

Mitochondriotropic Antioxidant Properties

Mitochondrial dysfunction and oxidative stress are implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease. frontiersin.org Mitochondria are the primary source of reactive oxygen species (ROS) within the cell, and an imbalance in ROS production and clearance can lead to neuronal damage. frontiersin.org Consequently, targeting antioxidants to the mitochondria is a promising therapeutic strategy. frontiersin.org

Hydroxybenzoic acids are recognized for their antioxidant properties, which are associated with their ability to chelate metals and scavenge reactive oxygen species. nih.gov To enhance their efficacy, these molecules can be chemically modified to facilitate their accumulation within mitochondria. This is often achieved by attaching them to a lipophilic cation, such as the triphenylphosphonium (TPP) cation, which can take advantage of the mitochondrial membrane potential to drive its uptake into the mitochondrial matrix. frontiersin.org

While specific studies on the mitochondriotropic antioxidant properties of 4-Fluoro-2-hydroxybenzoic acid are limited, research on other hydroxybenzoic acid derivatives provides a strong rationale for its potential in this area. frontiersin.org For example, dual-target ligands based on hydroxybenzoic acids have been developed to act as both mitochondriotropic antioxidants and cholinesterase inhibitors. frontiersin.org These studies demonstrate that the hydroxybenzoic acid scaffold is a viable platform for the development of mitochondria-targeted antioxidants. frontiersin.org

The fluorination of 4-Fluoro-2-hydroxybenzoic acid could potentially influence its antioxidant capacity and its interaction with mitochondrial membranes. Further research is needed to synthesize and evaluate a TPP-conjugated form of 4-Fluoro-2-hydroxybenzoic acid to determine its efficacy as a mitochondriotropic antioxidant.

Blood-Brain Barrier Permeability Considerations

For a therapeutic agent to be effective in treating neurological disorders, it must be able to cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). nih.gov The ability of a molecule to permeate the BBB is largely dependent on its physicochemical properties, such as its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net

The permeability of potential neuroprotective compounds can be assessed using various in vitro models, such as the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB). nih.gov This assay provides a high-throughput method for predicting the passive diffusion of compounds across the BBB. nih.gov

There is currently no specific published data on the BBB permeability of 4-Fluoro-2-hydroxybenzoic acid. However, based on its chemical structure, some predictions can be made. The presence of the fluorine atom may increase its lipophilicity, a property that generally favors BBB penetration. The molecular weight of 4-Fluoro-2-hydroxybenzoic acid is relatively low, which is also a favorable characteristic for crossing the BBB.

Computational models can also be used to predict the BBB permeability of a compound based on its structural features. These in silico tools can provide an initial assessment of a compound's potential to reach the CNS. Experimental validation using models like the PAMPA-BBB assay or cell-based BBB models would be necessary to confirm the ability of 4-Fluoro-2-hydroxybenzoic acid to cross the blood-brain barrier. nih.govmdpi.com

Advanced Material Science Applications

Liquid Crystal Synthesis

The molecular architecture of liquid crystals is meticulously designed to promote the formation of phases that are intermediate between the crystalline solid and the isotropic liquid states. Calamitic, or rod-like, liquid crystals, which are the focus here, typically consist of a rigid core, flexible terminal chains, and linking groups. 4-Fluoro-2-hydroxybenzoic acid serves as a versatile precursor for the rigid core of these mesogens.

Synthesis of Mesogens

The synthesis of mesogens from 4-Fluoro-2-hydroxybenzoic acid typically involves esterification reactions to build the elongated, rigid molecular structure necessary for liquid crystalline behavior. The hydroxyl and carboxylic acid functionalities of the molecule provide convenient handles for attaching other aromatic rings and flexible alkyl or alkoxy chains.

A general synthetic route involves the esterification of the carboxylic acid group of 4-Fluoro-2-hydroxybenzoic acid with a phenolic compound that itself contains a flexible terminal chain. Alternatively, the hydroxyl group can be esterified with another benzoic acid derivative. These reactions are often carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or through conversion to the more reactive acyl chloride.

For instance, a homologous series of mesogens can be synthesized by reacting 4-Fluoro-2-hydroxybenzoic acid with a series of 4-alkoxyphenols. The resulting esters possess a central core based on the fluorinated benzoic acid moiety with a flexible alkoxy chain at one end. The length of this alkoxy chain is a critical determinant of the mesomorphic properties.

Table 1: Representative Synthesis of a Mesogen from 4-Fluoro-2-hydroxybenzoic Acid

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|

Influence of Fluorine on Mesophase Behavior

The introduction of a fluorine atom into the molecular structure of a liquid crystal can have profound effects on its mesomorphic properties. The position and number of fluorine substituents are critical factors that can be used to tailor the material's characteristics for specific applications.

The lateral substitution of a fluorine atom, as in the case of mesogens derived from 4-Fluoro-2-hydroxybenzoic acid, can significantly influence the melting point and the clearing point (the temperature at which the liquid crystal transitions to the isotropic liquid phase). Generally, lateral fluorination tends to lower the melting point by disrupting the crystal packing. frontiersin.org The effect on the clearing point is more complex and depends on the interplay of several factors, including changes in molecular polarity, polarizability, and molecular shape.

Research on fluorinated liquid crystals has shown that the introduction of fluorine can either stabilize or destabilize nematic and smectic phases. researchgate.net The strong dipole moment associated with the C-F bond can enhance intermolecular interactions, potentially leading to higher clearing points and the induction of smectic phases. Conversely, the steric effect of the fluorine atom can disrupt the parallel alignment of the molecules, which can lower the clearing point.

For example, in studies of bent-core liquid crystals based on substituted 3-hydroxybenzoic acid, it was found that only the compounds substituted with fluorine were mesogenic. researchgate.net This demonstrates the critical role that fluorine can play in promoting the formation of liquid crystalline phases. The specific position of the fluorine atom is also crucial. In some systems, the addition of fluorine substituents on one aromatic ring can promote the formation of ferroelectric smectic phases, while substitution on another ring can suppress them. researchgate.net

The thermal stability of the mesophase is another important parameter influenced by fluorination. The high polarity and small volume of the fluorine atom can enhance the thermal stability of the nematic phase. frontiersin.org

Table 2: General Effects of Lateral Fluorine Substitution on Mesophase Behavior

| Property | General Influence of Lateral Fluorine Substitution |

|---|---|

| Melting Point | Generally decreases due to disruption of crystal packing. frontiersin.org |

| Clearing Point | Can increase or decrease depending on the specific molecular structure and intermolecular interactions. |

| Mesophase Type | Can induce or suppress nematic and smectic phases. researchgate.net |

Research Methodologies and Experimental Design

In Vitro Studies

4-Fluoro-2-hydroxybenzoic acid is classified as a biochemical reagent used as a biological material or organic compound for life science research. medchemexpress.com It serves as a significant raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. medchemexpress.comchemicalbook.com While specific in vitro studies detailing the biological activity of 4-Fluoro-2-hydroxybenzoic acid are not extensively documented in publicly available literature, its applications in pharmaceutical research suggest its use in various laboratory-based assays. guidechem.com The presence of both hydroxyl and fluoro substituents on the aromatic ring is known to influence drug metabolism and receptor binding affinity, making it a compound of interest for such investigations. guidechem.com

Research on structurally related fluorinated benzoic acids provides insight into the potential areas of in vitro study. For example, derivatives of fluorinated and hydroxylated benzoic acids have been investigated as potential inhibitors of enzymes such as aromatase and steroid sulfatase. The related compound, 4-fluoro-3-hydroxybenzoic acid, has been used as a starting material to synthesize potent inhibitors of the enzyme β-arylsulfotransferase IV (β-AST-IV), which is involved in the metabolism of various phenolic compounds. These examples suggest that in vitro research involving 4-Fluoro-2-hydroxybenzoic acid would likely focus on enzyme inhibition assays, receptor binding studies, and cell-based assays to determine its biological effects and potential as a precursor for more complex, biologically active molecules.

Matrix Isolation Infrared (MI-IR) Experiments

Matrix Isolation Infrared (MI-IR) spectroscopy is a powerful experimental technique used to study the vibrational properties and conformational structures of molecules. In a typical MI-IR experiment, molecules of the substance of interest are vaporized and mixed with a large excess of an inert gas, such as argon or neon. This gas mixture is then condensed at cryogenic temperatures (close to absolute zero) onto a cold window (e.g., CsI or KBr). This process traps individual molecules of the target compound in an unreactive solid matrix, preventing intermolecular interactions and molecular rotation.

By isolating the molecules, MI-IR spectroscopy allows for the acquisition of highly resolved infrared spectra, revealing fine details about the molecular structure and vibrational modes. This is particularly useful for studying different conformers (isomers that differ by rotation around single bonds) of a molecule. By observing the vibrational frequencies, researchers can identify the specific conformations present in the gas phase before deposition.

Thin Layer Chromatography (TLC) for Reaction Monitoring